o-Chlorobenzenesulfenyl chloride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14575-10-1 |
|---|---|
Molecular Formula |
C6H4Cl2S |
Molecular Weight |
179.07 g/mol |
IUPAC Name |
(2-chlorophenyl) thiohypochlorite |
InChI |
InChI=1S/C6H4Cl2S/c7-5-3-1-2-4-6(5)9-8/h1-4H |
InChI Key |
HGKUXIBLMFZDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SCl)Cl |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of O Chlorobenzenesulfenyl Chloride
Electrophilic Addition Reactions to Unsaturated Hydrocarbons
o-Chlorobenzenesulfenyl chloride readily undergoes electrophilic addition reactions with a variety of unsaturated hydrocarbons, including alkenes, dienes, enynes, and alkynes. These reactions are initiated by the attack of the π-electrons of the unsaturated system on the electrophilic sulfur atom of the sulfenyl chloride.
The addition of this compound to alkenes is a well-studied reaction that typically proceeds via an electrophilic addition mechanism. The regioselectivity of this addition follows Markovnikov's rule, where the sulfur atom adds to the less substituted carbon of the double bond, and the chloride ion adds to the more substituted carbon. This outcome is a consequence of the stability of the resulting carbocationic intermediate.
The stereochemistry of the addition is predominantly anti, meaning that the o-chlorophenylthio group and the chlorine atom add to opposite faces of the alkene plane. This stereospecificity is a key piece of evidence for the involvement of a bridged intermediate.
The anti-stereoselectivity of the addition reaction is best explained by the formation of a cyclic thiiranium ion (also known as an episulfonium ion) intermediate. In this three-membered ring structure, the sulfur atom is bonded to both carbons of the original double bond. This bridged structure prevents rotation around the carbon-carbon bond and directs the subsequent nucleophilic attack of the chloride ion to the opposite face of the ring, resulting in the observed anti-addition product. The thiiranium ion is a key intermediate that dictates the stereochemical course of the reaction.
Under standard reaction conditions, the addition of this compound to alkenes is typically under kinetic control. This means that the product distribution is determined by the relative rates of formation of the possible adducts. The kinetically controlled product is the one that is formed fastest, which in this case is the anti-addition product via the thiiranium ion intermediate.
In some cases, particularly with specific substrates or under conditions that allow for equilibration (e.g., higher temperatures or the presence of a Lewis acid), thermodynamic control can become a factor. Under thermodynamic control, the product distribution reflects the relative stabilities of the final products. This could potentially lead to the formation of rearranged products or a mixture of syn- and anti-addition products if the thermodynamically more stable product differs from the kinetically favored one.
The rate of the electrophilic addition of this compound to alkenes is sensitive to both electronic and steric effects of substituents on the alkene.
Electronic Effects: Electron-donating groups on the alkene increase the electron density of the double bond, making it more nucleophilic and thus accelerating the rate of reaction. Conversely, electron-withdrawing groups decrease the nucleophilicity of the alkene and slow down the reaction rate.
Steric Effects: Increased steric hindrance around the double bond can impede the approach of the electrophile, leading to a decrease in the reaction rate. The table below illustrates the relative rates of addition to a series of substituted styrenes, highlighting these effects.
| Substituent on Styrene | Relative Rate |
| p-OCH3 | Fast |
| p-CH3 | Moderate |
| H | 1.00 (Reference) |
| p-Cl | Slow |
| p-NO2 | Very Slow |
This table provides a qualitative representation of the expected trend in reaction rates based on the electronic properties of the substituents.
When this compound reacts with conjugated dienes, such as 1,3-butadiene, a mixture of 1,2- and 1,4-addition products can be formed. The ratio of these products is often dependent on the reaction conditions. At lower temperatures, the 1,2-adduct (kinetic product) is typically favored, resulting from the initial electrophilic attack at one of the terminal carbons and subsequent chloride attack at the adjacent carbon. At higher temperatures, the more stable 1,4-adduct (thermodynamic product) may predominate.
With enynes (compounds containing both a double and a triple bond), the reaction with this compound generally shows a preference for addition to the more nucleophilic double bond over the triple bond. However, the regioselectivity and the potential for competing addition to the alkyne moiety can be influenced by the specific structure of the enyne and the reaction conditions.
The reaction of this compound with alkynes also proceeds via an electrophilic addition mechanism. The initial addition across the triple bond leads to the formation of a β-chlorovinyl sulfide (B99878). The stereochemistry of this addition is typically anti, analogous to the reaction with alkenes, suggesting the involvement of a thiirenium ion intermediate (the unsaturated analog of the thiiranium ion).
The resulting vinyl sulfide can, in some cases, undergo a second addition of this compound if an excess of the reagent is used, leading to a bis(sulfenyl) dichloroalkane. The reactivity of the alkyne is influenced by the nature of its substituents, with electron-donating groups generally increasing the rate of reaction.
Addition to Alkenes: Regioselectivity and Stereochemical Outcomes
Nucleophilic Substitution Reactions Involving the Sulfenyl Chloride Moiety
The sulfur atom in this compound is electrophilic and readily undergoes nucleophilic attack. The general mechanism for nucleophilic substitution at the sulfenyl chloride moiety involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion. These reactions are classified as bimolecular nucleophilic substitutions (SN2), where the rate of reaction is dependent on the concentration of both the sulfenyl chloride and the nucleophile. libretexts.org
The general reaction can be represented as: 2-ClC₆H₄SCl + R-OH → 2-ClC₆H₄SO-R + HCl
The table below provides examples of this reaction with different alcohols.
| Alcohol (R-OH) | Product (o-Chlorobenzenesulfenate) |
| Methanol | Methyl o-chlorobenzenesulfenate |
| Ethanol | Ethyl o-chlorobenzenesulfenate |
| Isopropanol | Isopropyl o-chlorobenzenesulfenate |
This table is generated based on the general reaction mechanism and does not represent specific experimental data from the search results.
The reaction of this compound with primary and secondary amines yields o-chlorobenzenesulfenamides. wikipedia.org This reaction follows a nucleophilic addition-elimination mechanism. chemguide.co.uk The nitrogen atom of the amine, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfenyl chloride. libretexts.org This initial addition is followed by the elimination of a chloride ion and a proton from the nitrogen atom to form the stable sulfonamide product. chemguide.co.ukrsc.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. mnstate.edu
The general reaction is as follows: 2-ClC₆H₄SCl + R₂NH → 2-ClC₆H₄SNR₂ + HCl
The formation of sulfonamides is a widely used reaction in organic synthesis. rsc.org The table below shows the products from the reaction with different amines.
| Amine (R₂NH) | Product (o-Chlorobenzenesulfenamide) |
| Ammonia (B1221849) (NH₃) | o-Chlorobenzenesulfenamide |
| Methylamine (B109427) (CH₃NH₂) | N-Methyl-o-chlorobenzenesulfenamide |
| Diethylamine ((C₂H₅)₂NH) | N,N-Diethyl-o-chlorobenzenesulfenamide |
This table is generated based on the general reaction mechanism and does not represent specific experimental data from the search results.
The reactivity of nucleophiles in substitution reactions with sulfenyl chlorides is influenced by several factors, including the nucleophilicity of the attacking atom and steric hindrance. Generally, more nucleophilic species react faster. For instance, primary amines are more reactive than secondary amines due to their higher nucleophilicity and lower steric hindrance. rsc.org The nature of the substituent on the nucleophile also plays a role; electron-donating groups on an aromatic amine, for example, can increase its reactivity. rsc.org In contrast, very weak nucleophiles like water react slowly. wikipedia.org Studies on benzenesulfonyl chloride, a related compound, have shown that the reactivity of nucleophiles follows the order of aniline (B41778) > azide (B81097) > imidazole (B134444) > thiosulfate (B1220275) > fluoride (B91410). rsc.org
Electrophilic Aromatic Substitution on the Chlorobenzene (B131634) Ring
The chlorobenzene ring of this compound can undergo electrophilic aromatic substitution, although the presence of the sulfenyl chloride and chloro substituents influences the regioselectivity and rate of these reactions.
The sulfenyl chloride group (-SCl) is generally considered to be an ortho-, para-directing deactivator for electrophilic aromatic substitution. While the sulfur atom can donate electron density to the ring via resonance, which would favor ortho and para substitution, its inductive effect and the electronegativity of the chlorine atom withdraw electron density from the ring, deactivating it towards electrophilic attack. libretexts.org The chlorine atom already present on the ring is also an ortho-, para-directing deactivator. libretexts.orgyoutube.com The interplay of these two groups determines the final position of the incoming electrophile. The directing effects arise from the relative stability of the carbocation intermediates (arenium ions) formed during the reaction. libretexts.orgyoutube.com For ortho- and para- attack, a resonance structure can be drawn where the positive charge is adjacent to the sulfur atom, which can be stabilized by the sulfur's lone pairs.
The sulfenyl chloride group deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation is primarily due to the electron-withdrawing inductive effect of the sulfur and chlorine atoms. researchgate.netvanderbilt.edu This effect reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. vanderbilt.edu The deactivating nature of the sulfenyl chloride group is similar to that of other sulfur-containing groups like the sulfinyl (-SO-) and sulfonyl (-SO₂) groups, with the deactivating effect generally increasing in the order S < SO < SO₂. researchgate.net
Other Significant Chemical Transformations
Beyond its more common reactions, this compound can be subjected to specific and controlled chemical changes that selectively target the sulfur atom, altering its oxidation state and leading to the formation of distinct products.
The controlled oxidation of this compound offers a direct route to o-chlorobenzenesulfonyl chloride, a compound of significant interest in organic synthesis. This transformation involves the elevation of the sulfur atom's oxidation state from +2 in the sulfenyl chloride to +6 in the sulfonyl chloride. A variety of oxidizing agents can achieve this, with the choice of reagent and reaction conditions being critical to ensure the selective formation of the desired product and to prevent over-oxidation or side reactions.
One effective method for this oxidation is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a suitable organic solvent, such as chloroform, at controlled temperatures. The electrophilic oxygen of the peroxy acid attacks the nucleophilic sulfur atom of the sulfenyl chloride, leading to the formation of an intermediate that subsequently rearranges to the stable sulfonyl chloride.
Another established method involves the use of chlorine gas in the presence of an acidic medium, such as formic acid. This approach provides a high-yield conversion to the sulfonyl chloride. The process benefits from the ease of product isolation and is a scalable method for the preparation of arylsulfonyl chlorides.
Detailed research findings on the controlled oxidation of aryl sulfenyl chlorides have demonstrated the efficacy of various oxidizing systems. For instance, the use of 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) has been reported as a mild and efficient reagent for the oxidative chlorination of sulfur compounds, including thiols and disulfides, to their corresponding sulfonyl chlorides.
| Oxidizing Agent/System | Product | Reaction Conditions | Notable Findings |
| meta-Chloroperoxybenzoic acid (m-CPBA) | o-Chlorobenzenesulfonyl chloride | Chloroform, controlled temperature | Effective for N-oxidation and other selective oxidations. |
| Chlorine gas / Formic acid | o-Chlorobenzenesulfonyl chloride | Formic acid as solvent | High yield and easy product isolation. |
| 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | o-Chlorobenzenesulfonyl chloride | - | Mild and efficient for various sulfur substrates. |
The selective reduction of this compound leads to the formation of bis(2-chlorophenyl) disulfide, a symmetrical disulfide. This transformation involves the reduction of the sulfur atom from an oxidation state of +2 to +1 in the disulfide. The reaction essentially involves the coupling of two molecules of the sulfenyl chloride with the elimination of a chlorine molecule.
This reduction can be achieved through various methods, often involving reagents that can facilitate the formation of the sulfur-sulfur bond. While specific, detailed research on the selective reduction of this compound is not extensively documented in readily available literature, general principles of sulfenyl chloride chemistry suggest that this transformation is feasible under appropriate conditions. The synthesis of diaryl sulfides from sulfenyl chlorides is a related and well-established reaction, providing a basis for understanding the reactivity of the sulfenyl chloride group.
Potential reducing agents for this transformation could include mild reducing agents that can selectively react with the sulfenyl chloride without affecting the aromatic ring or the chloro substituent.
| Reducing Agent/System | Product | Reaction Conditions | Notable Findings |
| Not extensively documented | bis(2-Chlorophenyl) disulfide | - | General methods for disulfide synthesis from sulfenyl chlorides exist. |
Further research is required to fully elucidate the optimal conditions and mechanisms for the selective reduction of this compound to its corresponding disulfide.
Applications of O Chlorobenzenesulfenyl Chloride in Advanced Organic Synthesis
Utilization as a Versatile Building Block in Complex Molecule Construction
o-Chlorobenzenesulfenyl chloride is widely recognized as a versatile building block in the assembly of complex organic molecules. Its electrophilic sulfur atom readily reacts with a variety of nucleophiles, including alkenes, alkynes, and amines, to form new carbon-sulfur and nitrogen-sulfur bonds. This reactivity is the cornerstone of its utility in constructing thioethers, disulfides, and various sulfur-containing heterocyclic compounds.
The addition of this compound to alkenes and alkynes, for instance, proceeds via an electrophilic addition mechanism, leading to the formation of β-chloro thioethers. These intermediates can be further manipulated to introduce additional functional groups, thereby increasing molecular complexity. The reaction with amines and amides yields sulfenamides, which are themselves important intermediates in organic synthesis.
A notable application of this building block approach is in the synthesis of complex heterocyclic systems. The reaction of this compound with compounds containing appropriately positioned functional groups can initiate cyclization cascades, leading to the formation of novel ring structures. These heterocyclic frameworks are often the core of biologically active molecules and functional materials.
Contributions to Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. One prominent example is its utility in the construction of thioxanthone derivatives. Thioxanthones are a class of compounds that exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antiparasitic properties. The synthesis of the thioxanthone scaffold can be achieved through the reaction of this compound with substituted aromatic compounds, followed by intramolecular cyclization. This approach allows for the facile introduction of the key tricyclic ring system that is characteristic of this class of bioactive molecules.
| Pharmaceutical Intermediate | Therapeutic Area | Synthetic Role of this compound |
| Thioxanthone Derivatives | Anticancer, Antiviral, Antiparasitic | Precursor for the formation of the core tricyclic thioxanthone ring system. |
This table illustrates the role of this compound as an intermediate in the synthesis of medicinally important thioxanthone derivatives.
The strategic modification of existing bioactive compounds is a cornerstone of drug discovery, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. This compound offers a valuable tool for such structural modifications. By introducing the o-chlorophenylthio group onto a lead compound, medicinal chemists can explore new regions of chemical space and potentially improve the drug's interaction with its biological target.
The lipophilic nature of the o-chlorophenyl group can influence the compound's ability to cross cell membranes, while the sulfur atom can participate in hydrogen bonding and other non-covalent interactions within the target's binding site. These modifications can lead to a significant modulation of the compound's biological activity, transforming a moderately active compound into a potent drug candidate.
Applications in Agrochemical Synthesis
The development of effective and selective herbicides and pesticides is crucial for modern agriculture. This compound plays a role as a precursor in the synthesis of certain agrochemicals, contributing to the creation of molecules with desired biocidal activities.
While specific, publicly available examples of large-scale, commercial herbicides or pesticides directly synthesized from this compound are not extensively documented in readily accessible literature, the fundamental reactivity of this compound makes it a plausible precursor for various agrochemical scaffolds. The introduction of the o-chlorophenylthio moiety can be a key step in the synthesis of compounds designed to interfere with biological processes in weeds or pests. For instance, the acaricide and ovicide Chlorfenson contains a 4-chlorobenzenesulfonate (B8647990) structure, highlighting the utility of chlorinated benzene (B151609) derivatives in crop protection, although its synthesis proceeds via the corresponding sulfonyl chloride. nih.gov The exploration of this compound in the synthesis of novel agrochemicals remains an active area of research in industrial chemistry.
Significance in Dye and Pigment Manufacturing
The vibrant colors that permeate our world are often the result of complex organic molecules known as dyes and pigments. The chromophoric systems of these molecules are responsible for their interaction with light and, consequently, their color. Sulfur-containing compounds, particularly those with extended conjugated systems, are well-represented in the world of colorants.
This compound can serve as an intermediate in the synthesis of certain sulfur-containing dyes. The o-chlorophenylthio group can act as an auxochrome, a group that modifies the color and intensity of a chromophore. By incorporating this group into a dye's molecular structure, manufacturers can fine-tune its coloristic properties. While detailed synthetic routes for specific commercial dyes using this compound are often proprietary, its potential utility in this sector is rooted in the fundamental principles of color chemistry. The synthesis of thioxanthone-based dyes and pigments, for example, can utilize this precursor to build the core chromophoric system. nih.gov
Intermediate for Chromophore and Auxochrome Introduction
This compound is a significant reagent in the field of dye chemistry, serving as an intermediate for the introduction of chromophores and auxochromes into organic molecules. Its utility stems from the reactive sulfenyl chloride group, which readily participates in reactions with electron-rich aromatic compounds like phenols and anilines. This reaction attaches the o-chlorophenylthio group to the molecule, which can either act as a chromophore itself or be chemically modified to form one. The presence of both a sulfur atom and a chlorine atom in the ortho position influences the electronic characteristics of the resulting dye molecule, thereby affecting its color and stability.
The high reactivity of the sulfenyl chloride moiety allows for the direct incorporation of the o-chlorophenylthio group, which can be a key step in the synthesis of certain dyes. The chlorine atom can be subsequently replaced through nucleophilic substitution reactions to fine-tune the properties of the final dye, such as its absorption maximum and color intensity.
While not a direct precursor, derivatives of this compound are utilized in creating substituted thioindigo (B1682309) dyes. The introduction of the o-chlorophenylthio group into a precursor molecule can be followed by cyclization and oxidation to yield a thioindigo dye with modified properties. The electron-withdrawing nature of the chlorine atom can enhance the dye's affinity for textile fibers and improve its lightfastness.
| Precursor Molecule | Resulting Moiety | Application in Dye Synthesis |
| Activated Aromatic Compounds | o-Chlorophenylthio ether | Intermediate for various dyes |
| β-Naphthol | Aryl-thio-naphthol | Precursor for Azo Dyes |
Integration into Organic Material Synthesis
Modification and Crosslinking Agent in Polymer Chemistry
In polymer chemistry, this compound is utilized as a modification and crosslinking agent. Its reactive sulfenyl chloride group can form covalent bonds with polymers that possess nucleophilic functional groups, such as hydroxyl or amino groups. This process, known as polymer modification, grafts the o-chlorophenylthio group onto the polymer backbone, thereby altering the material's physical and chemical properties.
A notable application is in the modification of elastomers and rubbers. The incorporation of the o-chlorophenylthio group can lead to improved adhesion, enhanced resistance to oxidation, and modified vulcanization behavior. The sulfur atom can participate in the formation of crosslinks, which are chemical bridges between polymer chains. unair.ac.id This crosslinking process increases the polymer's molecular weight and creates a more robust network structure, generally resulting in a material with higher tensile strength and thermal stability. The presence of chlorine can also impart a degree of flame retardancy.
The crosslinking ability of this compound allows it to connect different polymer chains, leading to materials with enhanced mechanical properties. The extent of crosslinking can be controlled by adjusting the reaction conditions and the amount of the sulfenyl chloride used.
| Polymer Type | Role of this compound | Resulting Polymer Property |
| Elastomers/Rubbers | Modification and Crosslinking Agent | Improved Adhesion, Increased Strength |
| Polymers with Nucleophilic Groups | Grafting Agent | Altered Chemical and Physical Properties |
Precursor for Specialty Engineering Plastics
This compound serves as a precursor in the synthesis of high-performance specialty engineering plastics, particularly poly(arylene thioether)s. These polymers are known for their exceptional thermal stability and chemical resistance, making them suitable for demanding applications.
While not a direct monomer for polymerization, this compound is used to synthesize sulfur-containing monomers that are subsequently polymerized. For example, it can be reacted with other aromatic compounds to create specific diaryl sulfides, which then act as building blocks in the polymerization process to form poly(arylene thioether)s.
The chlorine atom on the benzene ring provides a reactive site that can be exploited in polymerization reactions, allowing for the formation of the polymer backbone through nucleophilic aromatic substitution. The specific placement of the chlorine atom in the ortho position can lead to polymers with unique structural and physical properties compared to those with other substitution patterns. These specialty plastics are employed in industries such as aerospace and automotive, where materials with high thermal and chemical resistance are required.
| Plastic Class | Function of this compound | Key Characteristics of Final Plastic |
| Poly(arylene thioether)s | Precursor to Monomers | High Thermal Stability, Chemical Resistance |
Derivatization Strategies and Functional Group Transformations
Synthesis of Diverse o-Chlorobenzenesulfenamide Derivatives
The reaction of o-chlorobenzenesulfenyl chloride with primary and secondary amines provides a direct route to the corresponding o-chlorobenzenesulfenamides. This transformation proceeds through a nucleophilic substitution mechanism where the amine attacks the electrophilic sulfur atom of the sulfenyl chloride, leading to the displacement of the chloride ion. libretexts.orgdocbrown.info The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. mnstate.edushout.education
The general reaction can be depicted as follows:
2-ClC6H4SCl + 2 RNH2 → 2-ClC6H4SNHR + RNH3+Cl-
This methodology allows for the synthesis of a wide array of o-chlorobenzenesulfenamides by varying the amine component. The reaction is generally efficient and provides good yields of the desired products.
A variety of amines can be used in this reaction, including:
Primary alkyl and aryl amines
Secondary amines
The resulting N-substituted amides are valuable intermediates in organic synthesis. For instance, the reaction with ammonia yields the parent o-chlorobenzenesulfenamide. shout.education Using primary amines like methylamine (B109427) results in the formation of N-alkyl-o-chlorobenzenesulfenamides. shout.education The reaction is typically vigorous and often carried out in a suitable solvent to moderate the reaction rate. libretexts.org
Preparation of various o-Chlorobenzenesulfenate Esters
This compound readily reacts with alcohols and phenols to furnish o-chlorobenzenesulfenate esters. savemyexams.com This reaction is a nucleophilic substitution at the sulfur atom, where the oxygen of the alcohol or phenol (B47542) acts as the nucleophile. chemguide.co.uk
The general reaction is as follows:
2-ClC6H4SCl + ROH → 2-ClC6H4SOR + HCl
The reaction with alcohols is often vigorous and can be performed at cold temperatures. chemguide.co.uk In the case of less reactive phenols, heating and the presence of a base are often required to facilitate the reaction. savemyexams.com The base deprotonates the phenol to form a more nucleophilic phenoxide ion. savemyexams.com
This method is highly versatile for the synthesis of various o-chlorobenzenesulfenate esters by simply changing the alcohol or phenol component. The resulting esters are useful intermediates for further synthetic transformations.
Strategic Introduction of Alkyl/Aryl Halides for Subsequent Cross-Coupling Reactions
While direct information on the use of this compound to introduce alkyl/aryl halides for subsequent cross-coupling is not prevalent, the resulting sulfide (B99878) derivatives can be strategically employed in such reactions. The o-chlorophenylthio group, once installed, can be a precursor to other functionalities.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While the focus is often on the functionalization of C-H bonds, the principles can be extended to other contexts. nih.govnih.gov
For example, an aryl sulfide can potentially undergo transformations where the sulfide linkage is cleaved and one of the aryl groups participates in a cross-coupling reaction. However, more direct methods for introducing halides for cross-coupling are generally preferred.
Functionalization of Heterocyclic Compounds via this compound
This compound is a valuable reagent for the functionalization of heterocyclic compounds. rsc.org Many heterocyclic systems, such as pyrroles and indoles, are electron-rich and readily undergo electrophilic substitution reactions.
The reaction of this compound with pyrroles can lead to the formation of pyrrolyl sulfides. The position of substitution on the pyrrole (B145914) ring is influenced by the reaction conditions and the substituents already present on the ring. semanticscholar.orgscholaris.caorganic-chemistry.org Similarly, indoles react with sulfenyl chlorides to yield indolyl sulfides, typically at the C3 position.
This method provides a direct way to introduce the o-chlorophenylthio moiety onto a heterocyclic core, which can then be further manipulated or used to modulate the biological or physical properties of the molecule. nih.gov The synthesis of such derivatives is of interest in medicinal chemistry and materials science. nih.govresearchgate.net
Theoretical and Computational Investigations of O Chlorobenzenesulfenyl Chloride
Molecular Structure and Conformational Analysis
The spatial arrangement of atoms and the rotational flexibility around single bonds are fundamental to a molecule's reactivity and physical properties.
Quantum Chemical Calculations and Electron Diffraction Studies
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, would be employed to predict the equilibrium geometry of o-chlorobenzenesulfenyl chloride. These calculations would yield key structural parameters.
Bond Lengths: The distances between bonded atoms (e.g., C-S, S-Cl, C-Cl, C-C, C-H).
Bond Angles: The angles formed by three connected atoms (e.g., C-S-Cl, C-C-S).
Dihedral Angles: The torsional angles describing the rotation around bonds, particularly the C-S bond, which dictates the orientation of the sulfenyl chloride group relative to the benzene (B151609) ring.
Gas-phase electron diffraction (GED) is an experimental technique that could provide an independent determination of the molecular structure, free from intermolecular interactions present in the solid state. wikipedia.org A comparison between theoretically calculated and experimentally determined structures, if available, would be crucial for validating the computational models.
Investigation of Conformational Isomerism and Energy Minima
Rotation around the C-S single bond in this compound would likely give rise to different conformational isomers. Computational methods are essential for exploring the potential energy surface associated with this rotation.
A relaxed potential energy surface scan, where the dihedral angle of the C-C-S-Cl bond is systematically varied, would reveal the energy profile of this rotation. This analysis would identify the stable conformers (energy minima) and the transition states connecting them. The relative energies of these conformers would indicate their population distribution at a given temperature. For similar molecules, gauche and anti conformers are often identified. researchgate.net
Interactive Table: Hypothetical Conformational Analysis Data
Below is a hypothetical interactive table illustrating the kind of data that would be generated from such a computational study.
| Conformer | Dihedral Angle (C-C-S-Cl) (°) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| Conformer A | 0 | 1.5 | 10 |
| Conformer B | 90 | 0.0 | 85 |
| Conformer C | 180 | 2.0 | 5 |
Note: The data in this table is purely illustrative and not based on actual calculations for this compound.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping the pathways of chemical reactions, providing a detailed picture of how reactants are converted into products.
Mapping Potential Energy Surfaces for Key Transformations
Key reactions of sulfenyl chlorides include additions to alkenes and alkynes. A computational study would map the potential energy surface (PES) for a representative reaction, for instance, the addition of this compound to ethylene (B1197577). This involves identifying all relevant stationary points on the PES, including reactants, intermediates, transition states, and products. The PES for the reaction of a chlorine atom with ethylene has been studied theoretically, providing a framework for how such reactions can be investigated. sci-hub.cat
Transition State Characterization and Activation Energy Determination
For each elementary step in a proposed reaction mechanism, a transition state (TS) structure would be located and characterized. A transition state is a first-order saddle point on the PES, representing the maximum energy point along the reaction coordinate.
Frequency calculations are performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (barrier height) of the reaction, which is a critical factor in determining the reaction rate.
Interactive Table: Hypothetical Reaction Energetics Data
This hypothetical table shows the type of energetic data that would be determined for a reaction involving this compound.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Ethylene | 0.0 |
| Intermediate 1 | Bridged thiiranium ion intermediate | -10.5 |
| Transition State 1 | TS for the formation of Intermediate 1 | +5.2 |
| Product | Adduct | -25.0 |
Note: The data in this table is purely illustrative and not based on actual calculations for this compound.
Analysis of Intermolecular Interactions and Solid-State Structures
The arrangement of molecules in the solid state is governed by intermolecular forces. Computational methods can be used to predict and analyze these interactions.
While an experimental crystal structure of this compound is not publicly available, computational methods could be used to predict its solid-state packing. This would involve searching for the most stable crystal structures based on minimizing the lattice energy.
Analysis of the predicted crystal packing would reveal the nature and geometry of intermolecular interactions, such as:
van der Waals forces: General attractive and repulsive forces between molecules.
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
Halogen bonding: Noncovalent interactions involving the chlorine atoms.
Understanding these interactions is important for predicting the material properties of the solid.
Application of Hirshfeld Surface Analysis and PIXEL Calculations
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The resulting Hirshfeld surface can be mapped with various properties, such as d_norm, to highlight close intermolecular contacts.
For a molecule like this compound, a Hirshfeld surface analysis would be instrumental in understanding the role of its various atoms in crystal packing. The analysis provides a "fingerprint" plot, which is a two-dimensional histogram of the distances from the surface to the nearest nucleus inside and outside the surface (d_i and d_e). This plot allows for the deconvolution of the full Hirshfeld surface into contributions from different types of atomic interactions.
Based on studies of structurally related chlorinated organic compounds, the primary intermolecular interactions expected to be significant in the crystal structure of this compound and its derivatives would include:
H⋯H Interactions: These are typically the most abundant contacts and cover a significant portion of the Hirshfeld surface. nih.gov
C⋯H/H⋯C Interactions: These interactions are also expected to play a substantial role in the crystal packing. researchgate.net
S⋯Cl and S⋯S Interactions: The presence of the sulfenyl chloride group would introduce the possibility of these less common but potentially structure-directing interactions.
The d_norm surface is typically colored to visualize intermolecular contacts. Red regions indicate contacts shorter than the van der Waals radii, representing close interactions, while blue regions indicate contacts longer than the van der Waals radii, and white regions represent contacts at the van der Waals distance. nih.gov For this compound, red spots on the d_norm surface would likely correspond to the aforementioned hydrogen bonding and other close contacts.
Table 1: Expected Contributions of Intermolecular Contacts for this compound based on Hirshfeld Surface Analysis of Analogous Compounds
| Interaction Type | Expected Percentage Contribution (Range) |
| H⋯H | 25-50% |
| H⋯Cl/Cl⋯H | 20-30% |
| C⋯H/H⋯C | 10-15% |
| Other (e.g., S⋯Cl, C⋯C) | 5-15% |
This table is a hypothetical representation based on data from similar chlorinated organic molecules and is intended to illustrate the expected outcomes of a Hirshfeld surface analysis.
Complementing Hirshfeld surface analysis, PIXEL calculations provide a quantitative measure of the interaction energies between molecules in a crystal. This method calculates the lattice energy by summing the coulombic, polarization, dispersion, and repulsion energies between molecular pairs. For this compound, PIXEL calculations would allow for the precise quantification of the energetic contributions of the different intermolecular interactions identified by the Hirshfeld analysis, thereby offering a deeper understanding of the forces governing the crystal packing.
Quantitative Structure-Activity Relationship (QSAR) and In Silico Modeling for Derived Compounds
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. cmu.ac.th These models are crucial in drug discovery and materials science for predicting the activity of new, unsynthesized compounds. For derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds and evaluating their biological activity (e.g., as antimicrobial or antifungal agents).
The development of a QSAR model for this compound derivatives would typically follow these steps:
Data Set Generation: A series of derivatives would be synthesized by modifying the parent molecule. For each derivative, a specific biological activity (e.g., IC50 value) would be measured.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be constitutional, topological, geometric, or electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the observed biological activity. cmu.ac.th
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques. nih.gov
A hypothetical QSAR equation for a series of this compound derivatives might look like:
pIC50 = β₀ + β₁(logP) + β₂(LUMO) + β₃(qC1)
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.
LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.
qC1 is the partial charge on a specific carbon atom.
β₀, β₁, β₂, and β₃ are regression coefficients determined from the analysis.
In silico modeling , which encompasses techniques like molecular docking, can further elucidate the mechanism of action of this compound derivatives. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor. For example, if the derivatives are being investigated as enzyme inhibitors, docking studies could reveal key interactions between the ligand and the active site of the enzyme, guiding the design of more potent inhibitors.
Table 2: Key Descriptors in a Hypothetical QSAR Study of this compound Derivatives
| Descriptor | Type | Information Provided |
| LogP | Lipophilicity | Governs the compound's ability to cross cell membranes. |
| E_LUMO | Electronic | Relates to the compound's ability to accept electrons. |
| Dipole Moment | Electronic | Describes the polarity of the molecule. |
| Molecular Weight | Constitutional | The overall size of the molecule. |
| Surface Area | Geometric | The accessible surface area for interactions. |
By combining QSAR and in silico modeling, researchers can create a powerful predictive framework for the rational design of new compounds derived from this compound with optimized biological activities.
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of o-Chlorobenzenesulfenyl chloride in solution. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.0 ppm. The ortho-disubstituted pattern of the benzene (B151609) ring leads to distinct signals for the four aromatic protons. Due to the electronegativity and magnetic anisotropy of the chlorine and sulfenyl chloride substituents, these protons will exhibit unique chemical shifts. The coupling between adjacent protons (ortho-coupling, typically 7-9 Hz) and across longer ranges (meta- and para-coupling, typically 1-3 Hz) results in a characteristic set of overlapping multiplets.
¹³C NMR: The ¹³C NMR spectrum provides information on the six distinct carbon atoms in the benzene ring. The carbon atom bonded to the sulfenyl chloride group (C-S-Cl) and the carbon atom bonded to the chlorine atom (C-Cl) are expected to be significantly deshielded. The remaining four aromatic carbons will appear in the typical aromatic region (approx. 120-145 ppm). The specific chemical shifts are influenced by the electronic effects of the two different chloro-containing substituents.
| Expected NMR Data for this compound | |
| Nucleus | Expected Chemical Shift (ppm) & Multiplicity |
| ¹H | 7.0 - 8.0 (complex multiplets for 4 aromatic protons) |
| ¹³C | 120 - 145 (signals for 6 distinct aromatic carbons) |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. The vibrational frequencies of specific bonds provide a molecular fingerprint.
The IR spectrum is characterized by several key absorption bands:
Aromatic C-H Stretching: Typically observed in the region of 3000-3100 cm⁻¹.
Aromatic C=C Stretching: Multiple sharp peaks are expected between 1400 and 1600 cm⁻¹, which are characteristic of the benzene ring.
C-Cl Stretching: A strong absorption band corresponding to the aryl-chlorine bond stretch generally appears in the 1000-1100 cm⁻¹ region.
S-Cl Stretching: The stretch for the sulfenyl chloride bond is expected to be found in the lower frequency region of the spectrum, typically between 400 and 550 cm⁻¹.
| Characteristic IR Absorption Bands for this compound | |
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1400 - 1600 |
| Aryl C-Cl Stretch | 1000 - 1100 |
| S-Cl Stretch | 400 - 550 |
Mass spectrometry (MS), particularly using Electron Ionization (EI), is used to determine the molecular weight and to gain structural information from the fragmentation pattern of this compound. The molecular weight of the most common isotopic form (³⁵Cl) is approximately 178.07 g/mol . guidechem.com
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion (M⁺) and any chlorine-containing fragments. The molecular ion region will exhibit three main peaks:
M⁺: Containing two ³⁵Cl atoms.
[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺: Containing two ³⁷Cl atoms.
The relative intensities of these peaks are predictable based on isotopic abundances. Common fragmentation pathways in EIMS would involve the loss of a chlorine radical (Cl•), a sulfenyl chloride radical (•SCl), or the entire chlorophenyl group.
UV-Visible spectrophotometry measures the electronic transitions within a molecule and is useful for quantitative analysis and for monitoring reaction kinetics. The aromatic ring in this compound, substituted with auxochromic groups (-Cl and -SCl), acts as a chromophore that absorbs UV radiation.
The absorption spectrum is expected to show characteristic bands in the UV region, likely between 200 and 300 nm, corresponding to π→π* transitions of the benzene ring. The exact position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are sensitive to the solvent environment. By monitoring the change in absorbance at a specific wavelength over time, the rate of reactions involving this compound can be determined, making it a valuable tool for kinetic studies.
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound and for analyzing complex reaction mixtures. Due to the non-polar nature of the compound, a reversed-phase HPLC method is most appropriate.
A typical HPLC setup would include:
Stationary Phase: A C18 (octadecylsilyl) or C8 column, which separates compounds based on their hydrophobicity.
Mobile Phase: A gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A buffer or acid, like phosphoric acid or formic acid, may be added to improve peak shape. sielc.com
Detection: A UV detector set to a wavelength where the compound exhibits strong absorbance (e.g., its λ_max) is commonly used for detection and quantification.
This method allows for the effective separation of this compound from related impurities, enabling accurate purity assessment (often >95-99%) and the monitoring of reaction conversion. google.comresearchgate.net For highly reactive compounds like sulfenyl chlorides, derivatization prior to HPLC analysis can sometimes be employed to create more stable derivatives that are easier to analyze. oup.comresearchgate.net
Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for the qualitative monitoring of organic reactions. nih.gov Its application is particularly valuable in tracking the synthesis of this compound from its precursor, o-chlorothiophenol, by observing the consumption of the starting material and the emergence of the product. libretexts.org
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, typically made of silica (B1680970) gel. researchgate.net For effective monitoring, a three-lane spotting system is often employed: libretexts.org
Lane 1 (Reference): A spot of the pure starting material (e.g., o-chlorothiophenol).
Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it. This helps in confirming the identity of the starting material spot in the reaction mixture.
Lane 3 (Reaction Mixture): A spot of the ongoing reaction mixture.
The plate is then developed in a suitable solvent system (mobile phase), which is chosen to achieve good separation between the reactant and the product. Due to the difference in polarity, the starting material and the product will travel up the plate at different rates, resulting in distinct spots with different Retention Factor (Rf) values. The progress of the reaction is monitored by taking aliquots at different time intervals and running TLC plates. The gradual disappearance of the starting material's spot and the appearance and intensification of the product's spot signify the progression of the reaction. libretexts.org Visualization is typically achieved under UV light, as aromatic compounds are often UV-active, or by using specific chemical stains like potassium permanganate. nih.gov
Table 1: Illustrative TLC Monitoring of this compound Synthesis This table presents hypothetical data for monitoring the conversion of o-chlorothiophenol to this compound using a hexane/ethyl acetate (B1210297) solvent system.
| Time Point | Rf of o-chlorothiophenol (Starting Material) | Rf of this compound (Product) | Observations |
|---|---|---|---|
| t = 0 min | 0.45 | - | Single intense spot corresponding to the starting material. |
| t = 30 min | 0.45 | 0.65 | Faint product spot appears; starting material spot remains intense. |
| t = 60 min | 0.45 | 0.65 | Intensity of product spot increases; starting material spot diminishes. |
| t = 120 min | - | 0.65 | Starting material spot has disappeared, indicating reaction completion. |
X-ray Diffraction for Definitive Solid-State Structure Determination
While this compound is an oil at ambient temperatures and thus not suitable for single-crystal X-ray diffraction, this technique is the gold standard for determining the precise three-dimensional atomic arrangement of its solid derivatives. When this compound is reacted to form a crystalline solid, such as a sulfenamide (B3320178) or a product from addition to an alkene, X-ray diffraction can provide unequivocal structural proof.
The technique involves irradiating a single crystal of the derivative with a focused X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map can be constructed, from which the exact positions of all atoms in the crystal lattice can be determined. This analysis yields crucial information, including bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.
For instance, a crystalline derivative of this compound would be synthesized, purified, and then crystallized from a suitable solvent. A suitable crystal is mounted on a diffractometer, and data is collected. The resulting structural solution would confirm the covalent attachment of the o-chlorobenzenethio- moiety to the reaction partner and reveal the precise conformation of the molecule in the solid state.
Table 2: Representative Crystallographic Data for a Hypothetical Derivative This table shows plausible single-crystal X-ray diffraction data for a derivative, for example, N-benzyl-2-chlorobenzenesulfenamide, formed from this compound and benzylamine.
| Parameter | Value | Significance |
|---|---|---|
| Chemical Formula | C₁₃H₁₂ClNS | Confirms the elemental composition of the crystallized molecule. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 5.9 Å, b = 11.0 Å, c = 14.8 Å, β = 98.6° | Defines the size and angles of the repeating unit of the crystal. |
| Volume | 900.1 ų | Volume of the unit cell. |
| R-factor (R₁) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower value indicates a better fit. |
Stopped-Flow Spectroscopy for Rapid Reaction Kinetics Studies
Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, with timescales typically in the millisecond range. wikipedia.org This methodology is ideal for investigating the rapid reactions of the highly electrophilic this compound with various nucleophiles.
In a stopped-flow experiment, small volumes of the two reactant solutions (e.g., this compound in one syringe and a nucleophile in another) are rapidly driven from syringes into a high-efficiency mixing chamber. biologic.net The newly mixed solution then flows into an observation cell, where the flow is abruptly stopped. The progress of the reaction is monitored in real-time by a spectroscopic method, most commonly UV-Vis absorbance or fluorescence. wikipedia.org A change in the concentration of a reactant or product that absorbs light at a specific wavelength allows for the determination of reaction rates. youtube.com
For example, the reaction of this compound with a colored or fluorescent nucleophile could be monitored by the disappearance of the nucleophile's signal or the appearance of a new signal from the product. By conducting the experiment at various reactant concentrations, one can determine the reaction order, the rate constant (k), and gain insight into the reaction mechanism. This is crucial for understanding the high reactivity of sulfenyl chlorides.
Table 3: Representative Kinetic Data from a Stopped-Flow Experiment This table shows hypothetical kinetic data for the reaction of this compound with a generic nucleophile (Nu), monitored at a specific wavelength.
| [this compound] (M) | [Nucleophile] (M) | Observed Rate Constant, k_obs (s⁻¹) | Reaction Half-life, t₁/₂ (ms) |
|---|---|---|---|
| 0.005 | 0.1 | 55.4 | 12.5 |
| 0.010 | 0.1 | 55.8 | 12.4 |
| 0.010 | 0.2 | 110.5 | 6.3 |
| 0.020 | 0.2 | 111.2 | 6.2 |
Compound Index
Future Research Directions and Emerging Applications of O Chlorobenzenesulfenyl Chloride
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
While many reactions involving sulfenyl chlorides proceed efficiently without catalysts, the development of catalytic systems is a key area of research to enhance reaction rates, improve selectivity (including regio- and enantioselectivity), and broaden the scope of compatible functional groups.
Current research in the broader field of sulfonyl chlorides, which shares some reactive intermediates, points towards promising directions. For instance, the use of a pyrylium (B1242799) salt (Pyry-BF4) in combination with magnesium chloride has been shown to activate primary sulfonamides for the synthesis of sulfonyl chlorides under mild conditions. nih.gov This approach could potentially be adapted for in situ generation or activation of o-chlorobenzenesulfenyl chloride from less reactive precursors, thereby expanding its applicability in complex molecule synthesis.
Future efforts will likely focus on:
Lewis Acid Catalysis: Investigating a broader range of Lewis acids to activate the S-Cl bond of this compound, facilitating reactions with weak nucleophiles.
Transition Metal Catalysis: Exploring transition metal complexes to enable novel cross-coupling reactions and enantioselective transformations.
Organocatalysis: Designing chiral organocatalysts to induce asymmetry in additions to prochiral alkenes and other substrates.
Exploration of Uncharted Reaction Pathways and Mechanistic Frontiers
A deeper understanding of the reaction mechanisms of this compound is crucial for predicting its reactivity and designing new synthetic methods. While the addition of sulfenyl chlorides to alkenes is well-studied, there remain uncharted territories in its reaction chemistry.
Mechanistic studies, including kinetic analysis and computational modeling, will be instrumental in elucidating the nature of intermediates and transition states in various transformations. For example, detailed mechanistic studies on the solvolysis of related sulfonyl chlorides have utilized the extended Grunwald-Winstein equation to dissect the contributions of solvent nucleophilicity and ionizing power, confirming SN2-type mechanisms. koreascience.kr Similar rigorous studies on this compound would provide invaluable insights.
Future research in this area could involve:
Advanced Spectroscopic Techniques: Utilizing techniques like in situ IR and NMR spectroscopy to observe reactive intermediates directly.
Computational Chemistry: Employing density functional theory (DFT) and other computational methods to model reaction pathways and predict reactivity. researchgate.net
Discovery of Novel Reactions: Exploring reactions with unconventional substrates, such as organometallic reagents, strained ring systems, and allenes, to uncover new synthetic transformations.
Expansion into Novel Synthetic Targets and Material Science Applications
The application of this compound is expected to expand beyond traditional small-molecule synthesis into the realms of complex natural product synthesis and materials science. Its ability to introduce a sulfur-containing aromatic moiety makes it an attractive building block for various functional molecules.
In the synthesis of complex molecules, such as the chlorosulfolipids, related sulfur-chlorine chemistry has been pivotal. nih.govnih.gov The development of stereoselective methods for the introduction of the o-chlorophenylthio group could be highly valuable in the synthesis of biologically active compounds.
In materials science, the incorporation of the o-chlorophenylthio group can impart specific electronic, optical, or thermal properties to polymers and other materials. Research into the synthesis of novel monomers derived from this compound could lead to the development of advanced materials with tailored properties.
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The highly exothermic nature of many reactions involving sulfenyl and sulfonyl chlorides presents challenges for large-scale batch synthesis. rsc.orgnih.govchemrxiv.org Continuous flow chemistry offers a safer and more efficient alternative by providing superior control over reaction parameters such as temperature and mixing. rsc.orgnih.gov
The development of continuous flow protocols for reactions involving this compound would enable:
Enhanced Safety: Minimizing the accumulation of hazardous reagents and intermediates. rsc.org
Improved Yield and Selectivity: Precise control over reaction conditions often leads to cleaner reactions and higher yields. rsc.orgnih.gov
Scalability: Seamless transition from laboratory-scale synthesis to large-scale production. mdpi.com
Recent advancements in automated synthesis and the use of continuous stirred-tank reactors (CSTRs) for the production of aryl sulfonyl chlorides demonstrate the potential for high-throughput manufacturing. mdpi.comresearchgate.net Integrating this compound chemistry with these automated platforms could significantly accelerate the discovery and production of new chemical entities.
Advanced Green Chemistry Approaches for Sustainable Production and Utilization
Developing environmentally benign methods for the synthesis and application of this compound is a critical future research direction. mdpi.com This aligns with the broader principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One promising approach is the use of greener oxidizing agents and solvents. For instance, the oxyhalogenation of thiols and disulfides to sulfonyl halides has been achieved using oxone and a halide source in water, a significant improvement over traditional methods that use harsh and toxic reagents. rsc.org Adapting such aqueous, mild conditions for the synthesis of this compound from o-chlorothiophenol would represent a major step towards sustainability. prepchem.com
Future green chemistry research will likely focus on:
Catalytic Oxidative Chlorination: Developing catalytic systems that use benign oxidants like molecular oxygen or hydrogen peroxide.
Solvent Replacement: Substituting hazardous solvents like carbon tetrachloride with greener alternatives. prepchem.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound as a versatile and valuable tool in modern chemical synthesis, while simultaneously advancing the principles of safety, efficiency, and sustainability.
Q & A
Q. What are the established synthetic routes for o-chlorobenzenesulfenyl chloride, and how can reaction conditions be optimized for yield and purity?
this compound is typically synthesized via chlorination of the corresponding thiophenol derivative. A common method involves reacting o-chlorothiophenol with chlorine gas in an inert solvent like carbon tetrachloride under controlled temperatures (0–5°C). Optimization strategies include:
- Temperature control : Excess heat can lead to over-chlorination or decomposition.
- Solvent choice : Non-polar solvents minimize side reactions.
- Stoichiometry : A 1:1 molar ratio of thiophenol to chlorine ensures complete conversion without residual reactants .
For analogous sulfenyl chlorides (e.g., o-nitrobenzenesulfenyl chloride), reactions are monitored using TLC or GC-MS to track intermediates .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key safety measures include:
- Personal protective equipment (PPE) : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats.
- Ventilation : Use fume hoods to prevent inhalation of vapors, as sulfenyl chlorides are corrosive and respiratory irritants.
- Spill management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .
Refer to SDS guidelines for structurally similar compounds (e.g., 4-bromobenzoyl chloride) for emergency procedures .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR in deuterated chloroform (CDCl) identify aromatic protons and sulfur/chlorine substituents.
- IR spectroscopy : Peaks near 550–600 cm confirm S–Cl bonds.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] or [M-Cl]).
For related sulfonyl chlorides, X-ray crystallography resolves stereoelectronic effects .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
The ortho-chlorine substituent induces steric hindrance and electron-withdrawing effects, altering reactivity:
- Steric effects : Reduce accessibility to the sulfur center, slowing reactions with bulky nucleophiles (e.g., tertiary amines).
- Electronic effects : The electron-withdrawing Cl group increases electrophilicity at sulfur, enhancing reactivity with small nucleophiles (e.g., primary alcohols or thiols).
Kinetic studies on analogous compounds (e.g., 3-chloro-2,6-difluorobenzenesulfonyl chloride) show pseudo-first-order kinetics under anhydrous conditions .
Q. How can systematic review methodologies resolve contradictions in reported thermodynamic data for this compound?
Apply PRISMA guidelines to analyze literature discrepancies:
- Data extraction : Tabulate reported values (e.g., ΔH, bond dissociation energies) from peer-reviewed journals.
- Meta-analysis : Use statistical tools (e.g., RevMan) to assess heterogeneity and identify outliers.
- Sensitivity analysis : Exclude studies with high risk of bias (e.g., non-calibrated instruments or impure samples) .
For example, conflicting melting points may arise from polymorphic forms or impurities, requiring DSC validation .
Q. What computational approaches predict the stability and reaction pathways of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for sulfenylation reactions.
- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF).
- QSPR models : Correlate Hammett σ values with reaction rates for meta-substituted derivatives.
PubChem data for related compounds (e.g., 4-acetylbenzenesulfonyl chloride) provide benchmark parameters for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
